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Compound of Interest

Compound Name: 3-Bromo-7-azaindole

Cat. No.: B143151

A detailed guide for researchers, scientists, and drug development professionals on the
structural characteristics of 3-Bromo-7-azaindole, with a comparative analysis against a
related halogenated derivative. This guide provides key crystallographic data, experimental
protocols, and a visual workflow for structural analysis.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing
in kinase inhibitors and other therapeutic agents. The addition of a halogen atom to this
scaffold can significantly influence its physicochemical properties, molecular interactions, and
ultimately, its biological activity. Understanding the precise three-dimensional arrangement of
these molecules in the solid state through X-ray crystallography is crucial for structure-based
drug design and development.

This guide presents the available X-ray crystallographic data for 3-Bromo-7-azaindole and
compares it with its structural analog, 3-Chloro-7-azaindole. While a complete dataset for 3-
Bromo-7-azaindole is presented, this comparison allows for an insightful analysis of how
different halogen substitutions can impact the crystal packing and unit cell dimensions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 3-Bromo-7-azaindole
and 3-Chloro-7-azaindole, highlighting the impact of halogen substitution on their crystal
structures.[1] Both molecules crystallize in the monoclinic system with the P21/n space group,
indicating similar packing strategies.[1]
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Parameter 3-Bromo-7-azaindole 3-Chloro-7-azaindole
Formula C7HsBrN2 C7HsCIN2
Crystal System Monoclinic Monoclinic
Space Group P21/n P21/n

a (A) 12.6586(3) 12.3438(3)
b (A) 3.98664(12) 3.85964(11)
c (A) 14.1189(4) 14.4698(4)
a () 90 90

B () 100.901(2) 100.739(2)
y () 90 90

Volume (A3) Not Reported 677.31(3)

VA 4 4

Data for 3-Bromo-7-azaindole and 3-Chloro-7-azaindole sourced from a comparative study on
halogenated 7-azaindoles.[1]

In the crystal structures of both 3-halogenated 7-azaindoles, the molecules form
centrosymmetric dimers through dual N-H---N hydrogen bonds, a common motif for this class of
compounds.[1]

Experimental Protocols

The determination of the crystal structure for small molecules like 3-Bromo-7-azaindole and its
analogs involves a standardized workflow.

Single Crystal X-ray Diffraction (SC-XRD)

o Crystal Growth: High-quality single crystals of the compound are grown, typically by slow
evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of
solvents may be screened to find the optimal conditions.
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» Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected
under a microscope and mounted on a goniometer head, often using a cryo-protectant to
prevent ice formation during data collection at low temperatures.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled (commonly to 100 K) to minimize thermal vibrations of the atoms. A
monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the
diffraction pattern is recorded on a detector.

» Data Reduction: The collected diffraction data is processed to integrate the intensities of the
individual reflections and apply corrections for factors such as polarization and absorption.

» Structure Solution and Refinement: The processed data is used to solve the crystal structure,
which involves determining the positions of the atoms within the unit cell. This is typically
achieved using direct methods or Patterson methods. The initial structural model is then
refined against the experimental data to improve the accuracy of the atomic positions,
thermal parameters, and other structural details.

o Data Deposition: The final crystal structure data, typically in the form of a Crystallographic
Information File (CIF), is deposited in a public database such as the Cambridge
Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.

Crystallographic Analysis Workflow

The logical flow of determining and analyzing a crystal structure is depicted below. This
process begins with a quality crystal and proceeds through data collection and refinement to
the final structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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